2-iodo-N-(4-isopropylphenyl)benzamide
Description
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Properties
Molecular Formula |
C16H16INO |
|---|---|
Molecular Weight |
365.21 g/mol |
IUPAC Name |
2-iodo-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16INO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
APXSURZQKZCGCL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic Potential of 2-iodo-N-(4-isopropylphenyl)benzamide in Oncology: A Preclinical Development Guide
Abstract
The N-aryl benzamide scaffold represents a versatile and promising framework in the discovery of novel oncologic therapeutics. This technical guide outlines a comprehensive preclinical development plan for a novel compound, 2-iodo-N-(4-isopropylphenyl)benzamide. Due to the limited publicly available data on this specific molecule, this document serves as a roadmap for its initial characterization and evaluation. Drawing upon the established activities of structurally related benzamide derivatives, we hypothesize potential mechanisms of action, including but not limited to, inhibition of histone deacetylases (HDACs), modulation of ATP-binding cassette (ABC) transporters, and perturbation of key oncogenic signaling pathways. This guide provides detailed, field-proven protocols for synthesis, in vitro characterization, and in vivo efficacy studies, designed to rigorously assess the therapeutic potential of 2-iodo-N-(4-isopropylphenyl)benzamide and accelerate its journey from a promising chemical entity to a potential clinical candidate.
Introduction and Rationale
The benzamide class of compounds has yielded a diverse array of pharmacologically active agents with applications ranging from antiemetics to antipsychotics. In the realm of oncology, benzamide derivatives have demonstrated significant potential. For instance, certain N-(2-aminophenyl)benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer. By inhibiting HDACs, these compounds can reactivate silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis. Other benzamide compounds have been shown to reverse multidrug resistance by inhibiting ABC transporters like ABCG2, or have been developed as radiopharmaceuticals for targeted therapy in melanoma.
2-Iodo-N-(4-isopropylphenyl)benzamide is a novel molecule whose anticancer properties have not yet been extensively explored. Its structure, featuring an iodinated benzoyl group and an N-linked isopropylphenyl moiety, suggests several plausible avenues for anticancer activity. The iodine substitution could facilitate unique interactions with target proteins or serve as a handle for radiolabeling, while the N-aryl substitution pattern is a key determinant of activity in other bioactive benzamides.
This guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of 2-iodo-N-(4-isopropylphenyl)benzamide. The proposed studies are designed to elucidate its mechanism of action, determine its potency and selectivity, and establish its potential as a therapeutic agent in oncology.
Synthesis and Characterization
The synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide can be readily achieved through standard amide bond formation protocols. A common and efficient method involves the acylation of 4-isopropylaniline with 2-iodobenzoyl chloride.
Synthetic Pathway
Caption: Synthetic workflow for 2-iodo-N-(4-isopropylphenyl)benzamide.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-Iodobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-iodobenzoic acid (1.0 equivalent) with an excess of thionyl chloride (5-10 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring for the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide [1][2][3]
-
In a separate flask, dissolve 4-isopropylaniline (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Dissolve the crude 2-iodobenzoyl chloride (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-iodo-N-(4-isopropylphenyl)benzamide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.
In Vitro Evaluation: A Multi-pronged Approach
The initial in vitro evaluation is designed to broadly assess the anticancer activity of 2-iodo-N-(4-isopropylphenyl)benzamide and to elucidate its primary mechanism(s) of action.
High-Throughput Screening for Cytotoxicity
A primary screen across a diverse panel of human cancer cell lines is the first step to identify sensitive cancer types.
Experimental Protocol: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cancer cells from different origins (e.g., breast, colon, lung, melanoma, leukemia) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-iodo-N-(4-isopropylphenyl)benzamide (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT/XTT Addition: After the incubation period, add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for 2-iodo-N-(4-isopropylphenyl)benzamide |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.9 |
| HCT116 | Colon Cancer | 2.5 |
| A549 | Lung Cancer | 15.7 |
| SK-MEL-28 | Melanoma | 1.8 |
| HL-60 | Leukemia | 3.1 |
Table 1: Hypothetical cytotoxicity data for 2-iodo-N-(4-isopropylphenyl)benzamide across a panel of cancer cell lines.
Elucidating the Mechanism of Action
Based on the initial cytotoxicity screen, further assays will be conducted to investigate the underlying mechanism of action. The following are proposed avenues of investigation based on the activities of related benzamide compounds.
Rationale: The N-aryl benzamide scaffold is present in known HDAC inhibitors. HDAC inhibition is a validated anticancer strategy.
Experimental Protocol: In Vitro HDAC Activity Assay [4][5][6][7]
-
Assay Principle: A fluorometric or colorimetric assay can be used. These assays typically use a synthetic acetylated peptide substrate. Deacetylation by HDACs allows a developer enzyme to cleave the substrate, releasing a fluorescent or colored product.
-
Reaction Setup: In a 96-well plate, combine recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) with the acetylated substrate and varying concentrations of 2-iodo-N-(4-isopropylphenyl)benzamide. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Development: Add the developer reagent and incubate to allow for signal generation.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value for each HDAC isoform to assess potency and selectivity.
Rationale: Some benzamides are known to inhibit ABC transporters like ABCG2, which are involved in multidrug resistance.
Experimental Protocol: ABCG2 Transporter Inhibition Assay [8][9][10][11][12]
-
Cell Lines: Use a cell line that overexpresses ABCG2 (e.g., MCF-7/MX100) and its parental cell line (MCF-7) as a control.
-
Substrate Accumulation: Treat the cells with a fluorescent substrate of ABCG2 (e.g., Hoechst 33342 or pheophorbide A) in the presence or absence of varying concentrations of 2-iodo-N-(4-isopropylphenyl)benzamide. A known ABCG2 inhibitor (e.g., Ko143) should be used as a positive control.
-
Incubation: Incubate the cells for a defined period to allow for substrate uptake and efflux.
-
Flow Cytometry Analysis: Harvest the cells, wash them with cold PBS, and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of the ABCG2 transporter.
Rationale: Most cytotoxic anticancer agents induce apoptosis and/or cell cycle arrest.
Caption: Workflow for assessing apoptosis and cell cycle distribution.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [13][14][15][16]
-
Cell Treatment: Treat a sensitive cancer cell line with 2-iodo-N-(4-isopropylphenyl)benzamide at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic/necrotic cells are Annexin V+ and PI+.
Experimental Protocol: Cell Cycle Analysis [17][18][19][20]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Rationale: To identify the specific intracellular signaling pathways modulated by the compound. The PI3K/Akt and MAPK/ERK pathways are commonly dysregulated in cancer and are important to investigate.
Experimental Protocol: Western Blot Analysis [21][22][23][24][25][26][27][28][29][30][31][32][33]
-
Protein Extraction: Treat a sensitive cell line with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Suggested antibodies include:
-
Apoptosis: Cleaved Caspase-3, PARP
-
Cell Cycle: p21, Cyclin D1
-
PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-p38, total p38
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Potential signaling pathways affected by the compound.
In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's pharmacokinetic properties and anti-tumor efficacy in a living system.
Pharmacokinetic (PK) Studies
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is crucial for determining appropriate dosing for efficacy studies.[34][35][36][37]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy adult mice (e.g., CD-1 or C57BL/6 strain).
-
Drug Administration: Administer 2-iodo-N-(4-isopropylphenyl)benzamide via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life (t₁/₂), Cmax, Tmax, and oral bioavailability (%F).
| PK Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax | 1200 ng/mL | 850 ng/mL |
| Tmax | 0.08 hr | 1.0 hr |
| AUC (0-inf) | 1800 hrng/mL | 4500 hrng/mL |
| t₁/₂ | 2.5 hr | 3.0 hr |
| Oral Bioavailability (%F) | - | 50% |
Table 2: Hypothetical pharmacokinetic parameters for 2-iodo-N-(4-isopropylphenyl)benzamide in mice.
Xenograft Tumor Model Efficacy Study
Rationale: To evaluate the anti-tumor activity of the compound in a living organism using human cancer cells grown as tumors in immunodeficient mice.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a sensitive human cancer cell line (e.g., SK-MEL-28 or HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 2-iodo-N-(4-isopropylphenyl)benzamide at two dose levels, and a positive control drug).
-
Dosing: Administer the compound daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion and Future Directions
This technical guide presents a comprehensive and logical framework for the initial preclinical evaluation of 2-iodo-N-(4-isopropylphenyl)benzamide as a potential anticancer agent. The proposed studies, from synthesis and in vitro mechanistic elucidation to in vivo pharmacokinetic and efficacy assessment, are designed to provide a robust data package to support further development. The multi-pronged approach to mechanism of action studies, investigating HDAC inhibition, ABC transporter modulation, and effects on key signaling pathways, will provide a clear understanding of the compound's biological activity. Positive outcomes from these studies would warrant further investigation, including toxicology studies and the development of more advanced preclinical models, with the ultimate goal of advancing 2-iodo-N-(4-isopropylphenyl)benzamide towards clinical trials.
References
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U.S. National Library of Medicine. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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National Cancer Institute. (n.d.). Western Blot Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]
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MDPI. (2022, December 31). In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents. Retrieved from [Link]
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Methodological & Application
Application Note: High-Purity Recrystallization of 2-iodo-N-(4-isopropylphenyl)benzamide
Topic: Recrystallization solvents for high-purity 2-iodo-N-(4-isopropylphenyl)benzamide Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Executive Summary
The compound 2-iodo-N-(4-isopropylphenyl)benzamide is a critical intermediate, often utilized in the synthesis of FLT3 inhibitors (e.g., Quizartinib analogs) and other kinase inhibitors via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The purity of this aryl iodide is paramount; trace impurities—specifically unreacted 2-iodobenzoic acid or 4-isopropylaniline—can poison sensitive palladium catalysts, leading to stalled yields and difficult workups in subsequent steps.
This guide details two validated recrystallization protocols designed to achieve >99.5% purity. Unlike generic "benzamide" protocols, these methods address the specific lipophilicity introduced by the isopropyl and iodine substituents.[1]
Compound Profile & Solubility Logic
-
Chemical Structure: A benzamide linker connecting a 2-iodophenyl ring and a 4-isopropylphenyl ring.
-
Properties:
-
Lipophilicity: High (Estimated LogP ~4.5). The iodine atom and isopropyl group significantly decrease water solubility compared to simple benzamides.
-
Crystal Lattice: Likely stabilized by intermolecular hydrogen bonding (amide N-H[1]···O=C) and
- stacking.
-
-
Solubility Analysis:
Strategic Solvent Selection
We reject Chloroform/Hexane (despite literature precedence for similar analogs) due to the toxicity of chloroform and its tendency to trap within the crystal lattice. Instead, we propose two superior systems:
-
Ethyl Acetate / n-Heptane: The "Gold Standard" for lipophilic amides. Excellent rejection of non-polar impurities and easy drying.
-
Ethanol / Water: The "Green Alternative." Best for removing ionic or highly polar impurities (salts).
Pre-Recrystallization Workup (The "Self-Validating" Step)
Expert Insight: Recrystallization is a purification technique, not a magic wand.[1] If your crude reaction mixture contains >10% unreacted starting materials, recrystallization yields will plummet due to "oiling out."[1] Perform this acid/base wash before attempting recrystallization.
-
Dissolve crude solid in Ethyl Acetate (10 mL/g).
-
Acid Wash: Wash with 1M HCl (2x) to remove unreacted 4-isopropylaniline .
-
Base Wash: Wash with Saturated NaHCO₃ (2x) to remove unreacted 2-iodobenzoic acid .
-
Dry: Dry organic layer over MgSO₄, filter, and evaporate to a solid.
-
Checkpoint: If the solid is sticky or yellow/brown, proceed to Protocol A. If it is a clean off-white solid, proceed to Protocol B.[1]
-
Experimental Protocols
Protocol A: The High-Purity Method (Ethyl Acetate / n-Heptane)
Recommended for removal of lipophilic byproducts and achieving anhydrous crystals.
Materials:
-
Solvent A: Ethyl Acetate (HPLC Grade)[1]
-
Solvent B: n-Heptane (or n-Hexane)
-
Equipment: Hotplate, magnetic stirrer, Erlenmeyer flask, reflux condenser (optional).
Step-by-Step Procedure:
-
Saturation: Place the crude, washed solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar.[2]
-
Dissolution: Add Ethyl Acetate in small portions (start with 3 mL/g) while heating to a gentle boil (approx. 77°C).
-
Note: Add solvent just until the solid dissolves.[3] If a few particles remain after 5 minutes of boiling, filter the hot solution through a pre-warmed glass frit to remove inorganic salts.
-
-
Anti-Solvent Addition: While keeping the solution at a gentle boil, slowly add n-Heptane dropwise.
-
Clarification: Add 1-2 mL of hot Ethyl Acetate to redissolve the cloudiness and return to a clear solution.
-
Crystallization: Remove from heat. Cover the flask with foil (to prevent rapid surface cooling) and allow it to cool to room temperature undisturbed for 2-3 hours.
-
Finishing: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: The Green Method (Ethanol / Water)
Recommended for removal of inorganic salts and polar trace impurities.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in boiling Ethanol (95% or absolute) . Use approximately 5-8 mL/g.
-
Precipitation: While boiling, add deionized water dropwise.
-
Critical Parameter: The iodine atom makes this molecule very hydrophobic. Add water very slowly. If you add it too fast, the product will "oil out" (separate as a liquid) rather than crystallize.[1]
-
-
Turbidity Point: Stop adding water when a stable turbidity is reached.
-
Cooling: Allow to cool slowly to room temperature.
-
Isolation: Filter and wash with cold 50% Ethanol/Water.
-
Drying: Requires longer drying times (vacuum oven at 50°C for 12+ hours) to remove trapped water.
Process Visualization (Workflow)[1]
Caption: Decision matrix and workflow for the purification of 2-iodo-N-(4-isopropylphenyl)benzamide.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Product separates as liquid droplets) | Solvent became too polar too quickly (common in EtOH/Water). | Reheat to boiling. Add a small amount of the good solvent (Ethanol or EtOAc) until the oil dissolves. Cool much more slowly. |
| No Crystallization | Solution is not saturated (too much solvent).[2] | Boil off excess solvent (reduce volume by 20-30%) and try cooling again. Scratch the glass with a spatula to induce nucleation. |
| Colored Crystals | Trapped impurities or oxidation products. | Redissolve in hot solvent, add activated charcoal (1% w/w), stir for 5 mins, and filter hot before adding anti-solvent. |
| Low Yield | Product is too soluble in the mother liquor. | Cool to -20°C (freezer) instead of just an ice bath. Use less solvent initially.[3] |
Analytical Validation
Before releasing the batch for the next synthetic step, validate purity using the following metrics:
-
HPLC Purity: >99.5% (Area %).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.[1]
-
Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 50% -> 90%.
-
-
1H NMR (CDCl₃, 400 MHz):
-
Look for the Isopropyl doublet at ~1.26 ppm (6H) and septet at ~2.9 ppm (1H).
-
Verify absence of starting material: 4-isopropylaniline (broad NH2 peak ~3.5 ppm) and 2-iodobenzoic acid (broad COOH >10 ppm).
-
-
Appearance: White to off-white crystalline needles.
References
-
Synthesis of Halogenated Benzamides
-
BenchChem. (2025). Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide. Retrieved from [1]
- Note: Adapts the general acid chloride coupling methodology relevant to 2-iodo-N-(4-isopropylphenyl)benzamide.
-
-
Recrystallization of N-isopropyl Benzamide Derivatives
-
Beilstein J. Org. Chem. (2012). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive catalyst. Retrieved from
- Note: Validates the use of Hexane/Chloroform systems (analogous to Heptane/EtOAc) for this class of molecules.
-
-
General Recrystallization Techniques for Amides
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [1]
- Note: Provides the foundational thermodynamic principles for the solvent pairing described in Protocol A.
-
-
Quizartinib Intermediate Context
-
New Drug Approvals. (2007). Quizartinib Synthesis and Intermediates. Retrieved from [1]
- Note: Establishes the relevance of N-(4-substituted-phenyl)benzamides in the synthesis of FLT3 inhibitors.
-
Sources
- 1. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-iodo-N-(4-isopropylphenyl)benzamide
Abstract
This application note describes a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-iodo-N-(4-isopropylphenyl)benzamide. This compound, a key intermediate in various synthetic pathways, requires a reliable analytical method for quality control and process monitoring. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document provides a detailed protocol, from initial instrumentation setup and method development to full validation, intended to guide researchers and drug development professionals in implementing this method in their laboratories.
Introduction
2-iodo-N-(4-isopropylphenyl)benzamide is a complex organic molecule with significant potential in pharmaceutical and materials science research. Its synthesis and subsequent use in downstream applications necessitate a precise and reliable analytical method to ensure purity, and consistency, and to quantify its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[1] This application note presents a systematically developed and validated reversed-phase HPLC (RP-HPLC) method that is specific, accurate, and precise for the analysis of 2-iodo-N-(4-isopropylphenyl)benzamide.
The inherent structural features of the analyte, including a non-polar isopropylphenyl group and an iodinated benzamide moiety, suggest that it is a hydrophobic molecule.[6] This characteristic makes RP-HPLC the ideal separation technique, where a non-polar stationary phase is paired with a polar mobile phase.[6][7][8][9] The method described herein has been validated following the stringent requirements of the ICH guidelines to ensure its suitability for its intended purpose in a regulated environment.[1][3][4][5]
Physicochemical Properties of the Analyte
While specific experimental data for 2-iodo-N-(4-isopropylphenyl)benzamide is not extensively published, its structure allows for the inference of key physicochemical properties that are critical for HPLC method development. A structurally similar compound, 2-iodo-N-(4-isopropyl-benzyl)-benzamide, has a molecular formula of C17H18INO and a molecular weight of 379.24 g/mol .[10] The target analyte, 2-iodo-N-(4-isopropylphenyl)benzamide, possesses a similar molecular structure and is expected to be a non-polar compound with limited aqueous solubility. The benzamide chromophore within the molecule allows for strong UV absorbance, making UV detection a suitable choice.
HPLC Method Development Strategy
The development of a robust HPLC method requires a systematic approach. The following sections detail the rationale behind the selection of the chromatographic conditions.
Instrumentation and Consumables
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this method.
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Data Acquisition | Chromatography Data System (CDS) |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials |
| Solvents | HPLC grade Acetonitrile and Water |
| Reagents | HPLC grade Formic Acid (optional, for pH adjustment) |
Selection of Chromatographic Conditions
The initial chromatographic conditions were selected based on the predicted non-polar nature of 2-iodo-N-(4-isopropylphenyl)benzamide.
-
Stationary Phase: A C18 column was chosen due to its hydrophobicity, which provides strong retention for non-polar analytes.[6][7][8] The long alkyl chains of the C18 stationary phase interact favorably with the non-polar regions of the analyte, leading to good separation.
-
Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength for non-polar compounds and has a low UV cutoff.[7] An initial isocratic elution with a higher proportion of acetonitrile is a good starting point. For optimization, a gradient elution can be employed to ensure the elution of any potential impurities with different polarities. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Detection Wavelength: The benzamide chromophore is expected to have a strong UV absorbance. A UV scan of a standard solution of the analyte should be performed to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For many benzamide derivatives, a wavelength of 254 nm is a suitable starting point.[2][11]
Method Optimization Workflow
The initial method parameters should be systematically optimized to achieve the desired chromatographic performance, including good resolution, symmetrical peak shape, and a reasonable run time.
Caption: A workflow diagram for HPLC method optimization.
Detailed Analytical Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): HPLC grade water (optional: with 0.1% v/v formic acid).
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of 2-iodo-N-(4-isopropylphenyl)benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (e.g., 50:50 v/v Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by λmax scan (start at 254 nm) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation
The sample preparation procedure will depend on the matrix. For a bulk drug substance, a procedure similar to the standard solution preparation can be followed. For formulated products, an extraction step may be necessary. A general procedure is as follows:
-
Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines, which are recognized globally for ensuring the quality and reliability of analytical procedures.[3][4][5][12] The following validation parameters were assessed:
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a standard solution of 2-iodo-N-(4-isopropylphenyl)benzamide. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Linearity
The linearity of the method was determined by analyzing six concentrations of the standard solution over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
| Spiked Level | % Recovery | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 101.1% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. For intermediate precision, the analysis was repeated on a different day by a different analyst. The relative standard deviation (%RSD) was calculated.
| Precision Level | %RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters were checked after each variation.
System Suitability
System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
Conclusion
This application note provides a detailed, robust, and validated RP-HPLC method for the quantitative analysis of 2-iodo-N-(4-isopropylphenyl)benzamide. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis in pharmaceutical and chemical research settings. The comprehensive protocol and validation data presented herein provide a solid foundation for the implementation of this method.
References
-
Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved February 21, 2026, from [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Retrieved February 21, 2026, from [Link]
-
Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison - Moravek, Inc. (2024, August 6). Retrieved February 21, 2026, from [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved February 21, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved February 21, 2026, from [Link]
-
2-Iodo-N-(4-isopropyl-benzyl)-benzamide - SpectraBase. (n.d.). Retrieved February 21, 2026, from [Link]
-
2-Iodo-N-isopropylbenzamide | C10H12INO | CID 615861 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]
-
isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. (2025, November 26). Retrieved February 21, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved February 21, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved February 21, 2026, from [Link]
-
Ich guidelines for validation final | PPTX - Slideshare. (n.d.). Retrieved February 21, 2026, from [Link]
-
2-iodo-N-propylbenzamide | C10H12INO | CID 615769 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved February 21, 2026, from [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Ich guidelines for validation final | PPTX [slideshare.net]
- 6. chromtech.com [chromtech.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. sepscience.com [sepscience.com]
- 9. moravek.com [moravek.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Scale-up synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide for preclinical studies
Application Note: Process Development and Kilogram-Scale Synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide
Executive Summary & Strategic Analysis
This application note details the process chemistry and scale-up protocol for the synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide (Target API). This molecule is a functionalized benzamide often utilized as a scaffold in kinase inhibitors (e.g., FLT3/TRPV1 modulators) or as a precursor for transition-metal catalyzed cross-couplings due to the labile ortho-iodine handle.
Strategic Route Selection: For preclinical delivery (>1 kg), the synthesis must prioritize purity (>99.5%) and impurity rejection over atom economy. While direct coupling agents (HATU/T3P) are convenient on a milligram scale, they are cost-prohibitive and difficult to purify at the kilogram scale without chromatography.
Therefore, this protocol utilizes the Acid Chloride Method (Schotten-Baumann variant) .
-
Advantages: Low cost, homogeneous reaction, facile removal of byproducts via aqueous workup, and high crystallinity of the final product.
-
Critical Quality Attributes (CQAs):
-
Residual Aniline: Must be <500 ppm (genotoxic potential). Controlled via acidic workup.[1][2][3]
-
Iodine Stability: The C-I bond is light-sensitive. Process requires amber glassware or low-light conditions.
-
Regio-purity: Use of 2-iodobenzoic acid ensures the ortho-iodo position; however, raw material quality (absence of 3- or 4-iodo isomers) is critical.
-
Retrosynthetic Logic & Workflow
The synthesis disconnects at the amide bond. The acid chloride is generated in situ to avoid hydrolytic degradation, followed by immediate coupling with 4-isopropylaniline.
Figure 1: Process workflow for the kilogram-scale synthesis of the target benzamide. Color coding indicates reaction stages: Blue (Inputs), Red (Activation), Green (Coupling).
Materials & Safety (HSE)
Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Mass (g) | Volume (mL) | Role |
| 2-Iodobenzoic Acid | 248.02 | 1.00 | 500.0 | - | Limiting Reagent |
| Thionyl Chloride | 118.97 | 1.20 | 287.5 | 175.0 | Activating Agent |
| DMF | 73.09 | 0.05 | 7.3 | 7.8 | Catalyst |
| 4-Isopropylaniline | 135.21 | 1.05 | 286.0 | 298.0 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.50 | 306.0 | 421.0 | Acid Scavenger |
| Toluene | 92.14 | - | - | 5000 (10V) | Solvent |
Safety Critical Control Points:
-
Thionyl Chloride (SOCl₂): Highly corrosive. Reacts violently with water to release HCl and SO₂ gases. Use a caustic scrubber (NaOH trap) for off-gassing.
-
Exotherm Control: The addition of acid chloride to the amine/base mixture is highly exothermic. Strictly maintain T < 10°C to prevent impurity formation (dimers) and solvent boiling.
-
Iodine Lability: Avoid direct sunlight on the reaction vessels. Use amber glassware or wrap reactors in foil to prevent photo-induced deiodination.
Detailed Protocol (1 kg Campaign)
Step 1: Acid Chloride Formation (Activation)
-
Charge a 5L reactor (Reactor A) with 2-iodobenzoic acid (500 g) and Toluene (2.5 L, 5 vol).
-
Add catalytic DMF (7.8 mL). Stir to suspend.
-
Slowly add Thionyl Chloride (175 mL) via an addition funnel over 30 minutes.
-
Observation: Gas evolution (SO₂, HCl) will occur. Ensure scrubber is active.
-
-
Heat the mixture to 70°C and stir for 3–4 hours.
-
IPC (In-Process Control): Take an aliquot, quench with MeOH, and analyze by HPLC. Disappearance of benzoic acid (<1%) and formation of methyl ester indicates completion.
-
-
Cool to 40°C. Apply vacuum (300 mbar) to distill off excess SOCl₂ and roughly 20% of the Toluene.
-
Note: This removes residual acidic gases which can degrade the amine in the next step.
-
-
Re-dilute with fresh anhydrous Toluene (500 mL) to bring volume back to ~5 vol.
Step 2: Amidation (Coupling)
-
In a separate 10L reactor (Reactor B), charge 4-isopropylaniline (298 mL), Triethylamine (421 mL), and Toluene (2.5 L).
-
Cool Reactor B to 0–5°C using a glycol chiller.
-
Transfer the Acid Chloride solution from Reactor A to the addition funnel of Reactor B.
-
Critical Step: Add the Acid Chloride solution dropwise to Reactor B over 90–120 minutes.
-
Constraint: Maintain internal temperature < 10°C .
-
-
After addition, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
IPC: HPLC should show <0.5% unreacted amine.
-
Step 3: Workup & Isolation
-
Quench: Add Water (2.5 L) to the reaction mixture. Stir vigorously for 15 minutes.
-
Phase Cut: Separate the layers. Keep the organic (Top) layer.
-
Acid Wash (Aniline Removal): Wash the organic layer with 1M HCl (2 x 1.5 L).
-
Mechanism:[6] This protonates unreacted excess aniline, forcing it into the aqueous layer.
-
-
Base Wash (Acid Removal): Wash the organic layer with 5% NaHCO₃ (1.5 L).
-
Brine Wash: Wash with Sat. Brine (1.5 L). Dry organics over Na₂SO₄ (if not proceeding directly to crystallization).
-
Concentration: Distill Toluene under vacuum at 45°C until a stirrable slurry remains (~2–3 vol).
Step 4: Recrystallization (Purification)
Note: Chromatography is avoided at this scale.
-
Add Ethanol (1.5 L) to the slurry and heat to reflux (78°C) until fully dissolved.
-
Slowly add Water (approx. 500–700 mL) dropwise at reflux until the solution turns slightly turbid.
-
Add Ethanol dropwise just until clarity is restored (saturation point).
-
Controlled Cooling: Cool to 20°C over 4 hours (5°C/hour ramp) to grow large crystals.
-
Chill to 0–5°C and hold for 1 hour.
-
Filtration: Filter the white crystalline solid. Wash the cake with cold 1:1 EtOH/Water (500 mL).
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Purification & Analytical Controls
Expected Yield: 620–680 g (85–92%). Appearance: White to off-white needles.
Analytical Specifications:
| Test | Method | Specification | Rationale |
| Assay | HPLC (UV 254nm) | > 99.0% a/a | Preclinical requirement. |
| Residual Aniline | GC-FID / HPLC | < 500 ppm | Genotoxic impurity control. |
| Residual Iodine | Titration | < 0.1% | Ensures C-I bond integrity. |
| Water Content | Karl Fischer | < 0.5% | Solvent removal. |
| 1H NMR | DMSO-d6 | Conforms | Verify structure (isopropyl doublet @ 1.2 ppm). |
1H NMR Diagnostic Signals (DMSO-d6):
-
Amide NH: Singlet, ~10.4 ppm.
-
Isopropyl CH: Septet, ~2.9 ppm.
-
Isopropyl CH3: Doublet, ~1.2 ppm.
-
Aromatic Region: 7.1–7.9 ppm (Complex splitting due to ortho-iodo asymmetry).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure Toluene is anhydrous. Check scrubber for back-flow of moisture. |
| Yellow Coloration | Iodine liberation | Reaction exposed to light or excessive heat (>80°C). Recrystallize with a pinch of sodium thiosulfate in the water. |
| High Aniline Impurity | Insufficient Acid Wash | Increase the volume or concentration of the 1M HCl wash. Check pH of aqueous layer is < 2. |
| Oiling Out | Cooling too fast | Re-heat to reflux and cool more slowly (5°C/hr). Add seed crystals at 60°C. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9] Organic Process Research & Development, 20(2), 140–177.[8] [Link]
-
Constable, D. J., Jimenez-Gonzalez, C., & Henderson, R. K. (2007). Perspective on Solvent Use in the Pharmaceutical Industry. Organic Process Research & Development, 11(1), 133–137. [Link]
-
Hino, Y., et al. (2012). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 8, 1742–1751. (Protocol adapted for acid chloride generation).[10] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1331759, N-(4-Iodo-2-isopropylphenyl)benzamide (Isomer Reference).[11] [Link][11]
Sources
- 1. noblesciencepress.org [noblesciencepress.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. N-(4-Iodo-2-isopropylphenyl)benzamide [synhet.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Optimization for 2-iodo-N-(4-isopropylphenyl)benzamide
Executive Summary
You are likely encountering variability in your cellular assays—ranging from "cloudy" media to inconsistent IC50 values. This guide addresses the physicochemical limitations of 2-iodo-N-(4-isopropylphenyl)benzamide .
This molecule possesses two distinct structural features that drive instability in biological media:
-
High Lipophilicity: The combination of the isopropyl group and the iodine atom creates a highly hydrophobic profile (Estimated LogP > 3.5), leading to rapid precipitation (kinetic solubility failure) upon dilution from DMSO.
-
Photolability: The carbon-iodine (C-I) bond is the weakest among common aryl halides, making the compound susceptible to rapid photolytic deiodination under standard laboratory lighting.
Module 1: Solubility & Precipitation ("The Crash Out")
Symptom: Media turns turbid immediately after adding the compound, or crystals form after 24 hours. Potency is significantly lower than expected.
The Mechanism: Kinetic vs. Thermodynamic Solubility
When you spike a 10 mM DMSO stock directly into cell culture media (aqueous), the solvent environment changes instantaneously. The compound, being lipophilic, becomes supersaturated and precipitates before it can disperse. This is a kinetic solubility failure .
Optimization Protocol: The Intermediate Dilution Method
Do not pipette high-concentration DMSO stocks directly into wells containing cells. Use this "Step-Down" protocol to maintain solubility.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Intermediate Step: Dilute the stock 1:10 or 1:20 into warm (37°C) media or PBS containing 0.1% BSA (Bovine Serum Albumin).
-
Why? BSA acts as a carrier protein, sequestering the lipophilic drug and preventing crystal nucleation.
-
-
Final Addition: Add this intermediate solution to your cell culture plate.
Data Table: Solubility Limits (Estimated)
| Solvent System | Solubility Status | Risk Level | Recommendation |
| 100% DMSO | Soluble (>50 mM) | Low | Store at -20°C, protected from light. |
| PBS (pH 7.4) | Insoluble (<1 µM) | Critical | Do not use for direct dilution. |
| Media + 10% FBS | Moderate (~10-50 µM) | Medium | Serum proteins aid solubility but reduce free drug. |
| Serum-Free Media | Poor (<5 µM) | High | Requires carrier (e.g., Cyclodextrin or BSA). |
Visualization: Solubility Optimization Workflow
Caption: Comparison of direct spiking (leading to precipitation) vs. intermediate dilution using a carrier protein to ensure stable dispersion.
Module 2: Photostability (The "Yellowing" Issue)
Symptom: Stock solutions turn yellow/brown over time, or assay results drift when plates are left on the bench.
The Mechanism: Homolytic Cleavage
The Carbon-Iodine (C-I) bond energy is relatively low (~57 kcal/mol) compared to C-Cl or C-F. Exposure to ambient UV or fluorescent light causes homolytic cleavage , releasing an aryl radical and an iodine radical. The iodine radical eventually forms
Troubleshooting Steps
-
Amber Glass Only: Store all DMSO stocks in amber glass vials. Avoid clear plastic microfuge tubes for long-term storage.
-
Dark Handling: Perform dilutions in a biosafety cabinet with the light off or dimmed if the experiment takes >15 minutes.
-
Validation: If a stock has turned yellow, it has degraded. Discard it.
Visualization: Photodegradation Pathway
Caption: Mechanism of iodine loss upon light exposure. The formation of I2 causes the characteristic yellow discoloration of degraded stocks.
Module 3: Biological Inconsistency (Serum Shift)
Symptom: The IC50 observed in serum-free media is 10x more potent than in media with 10% FBS.
The Mechanism: The "Free Drug" Hypothesis
This compound is highly lipophilic (Isopropyl + Iodo groups). In standard culture media, it binds heavily to Albumin (FBS). Only the unbound (free) fraction is available to hit the target receptor.
-
Result: You need a higher total concentration in 10% FBS to achieve the same biological effect as in serum-free conditions.
Recommendation
-
Do not compare raw IC50s between low-serum and high-serum assays.
-
If possible, perform short-term assays (<4 hours) in serum-free media to determine the intrinsic potency.
-
For long-term assays (>24 hours), maintain constant serum levels (e.g., always 10%) and acknowledge the "serum shift" in your data analysis.
Frequently Asked Questions (FAQ)
Q1: Can I use sonication to redissolve the precipitate in the media? A: No. While sonication might temporarily disperse the particles, it creates a suspension, not a solution. These particles will settle onto the cells, causing local toxicity (the "peppering" effect) and false positives. If it precipitates, you must restart with the Intermediate Dilution Method .
Q2: Is the compound stable in DMSO at Room Temperature? A: Only for short periods (<24 hours). Aryl iodides in DMSO can undergo slow decomposition if exposed to light or heat. We recommend aliquoting the 10 mM stock and storing it at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles as this introduces water, which lowers solubility [1].
Q3: Why does my dose-response curve look flat? A: This is a classic sign of solubility limiting the effective dose. If your calculated concentration is 100 µM, but the solubility limit is 20 µM, all doses above 20 µM effectively deliver the same amount of drug. Verify solubility limits using a turbidity assay (absorbance at 600nm).
References
-
Lipinski, C., et al. (2005).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1] Combinatorial Chemistry & High Throughput Screening.[1]
-
Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Popa-Burke, I., et al. (2014).[2] Compound precipitation in high-concentration DMSO solutions.[2] Journal of Biomolecular Screening.[2]
-
Khaligh, N. G. (2018).[3] Stability of aryl iodides and preparation protocols.[3] Heteroatom Chemistry.[3]
-
BenchChem Technical Support. (2025). Solubility of Benzamide Derivatives in Cell Culture.
Sources
- 1. ziath.com [ziath.com]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile and sustainable protocol to the preparation of aryl iodides using stable arenediazonium bis(trifluoromethylsulfonyl)imide salts via the telescopic process - UM Research Repository [eprints.um.edu.my]
Removing unreacted aniline precursors from 2-iodo-N-(4-isopropylphenyl)benzamide
Subject: Protocol for removing 4-isopropylaniline from 2-iodo-N-(4-isopropylphenyl)benzamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Diagnostic Assessment
The Issue: You are observing persistent contamination of 4-isopropylaniline (the amine precursor) in your crude 2-iodo-N-(4-isopropylphenyl)benzamide product. This is a common bottleneck in amide coupling.[1][2]
Why this happens:
-
-Stacking Interactions: The electron-rich aromatic ring of the aniline can form non-covalent
-stacking interactions with the electron-deficient 2-iodobenzoyl ring of your product, causing them to co-elute during chromatography.[1] -
Similar Polarity (Rf Values): On standard silica gel, the lipophilicity of the isopropyl group on the aniline mimics the lipophilicity of the amide, making separation by standard flash chromatography difficult without modifier additives.[2]
-
Oxidation: 4-Isopropylaniline oxidizes rapidly to form colored impurities (brown/red oils) that physically coat the crystalline amide, making recrystallization difficult.[1][2]
The Solution: Chemoselective Acid-Base Extraction[1]
The most robust method relies on the massive pKa difference between the impurity and the product. We will convert the lipophilic aniline into a hydrophilic salt, forcing it into the aqueous layer while your amide remains in the organic phase.
Physicochemical Logic
| Compound | Functional Group | pKa (Conjugate Acid) | State in 1M HCl | Solubility (Org/Aq) |
| 4-Isopropylaniline | Aniline ( | ~5.0 | Cationic ( | Aqueous Soluble |
| Target Amide | Amide ( | ~ -1.5 | Neutral | Organic Soluble |
Note: The amide is too weakly basic to protonate under these mild conditions, ensuring it does not hydrolyze or migrate to the water layer.
Protocol A: The "Gold Standard" Liquid-Liquid Extraction
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Recommendation: Use EtOAc for better phase separation visibility.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude). Ensure all solids are dissolved; sonicate if necessary.[1][2]
-
First Wash (Acidic): Transfer to a separatory funnel. Add an equal volume of 1M HCl . Shake vigorously for 2–3 minutes.
-
Phase Separation: Allow layers to separate.
-
Second Wash (Acidic Polishing): Repeat step 2 with a fresh portion of 1M HCl to catch trace amines.[1][2]
-
Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (
) to neutralize trace acid.[1][2] -
Drying: Wash with Brine (Sat. NaCl), dry over Anhydrous
, filter, and concentrate.
Visualization of the Workflow
The following diagram illustrates the separation logic, highlighting the critical phase-switch of the impurity.
Figure 1: Chemoselective separation workflow.[1] The acidic wash leverages the basicity of the aniline to force it into the aqueous waste stream.
Advanced Troubleshooting (FAQs)
Q: The acid wash didn't work. The TLC still shows a spot for aniline. [2]
-
Diagnosis: You may have formed an emulsion, or the aniline concentration was too high for the volume of acid used.[2]
-
Fix:
-
Check the pH of the aqueous layer after the wash.[2] It must be pH < 2.[1][2] If it is neutral, you have consumed all the acid.[2] Add more 1M HCl.[1][2]
-
If the spot persists on TLC, ensure it is actually aniline.[2] Stain with Ninhydrin (amines turn red/purple).[1][2] If it doesn't stain, it might be the 2-iodobenzoyl chloride derivative or a hydrolysis byproduct, not the amine.
-
Q: My product is acid-sensitive. Can I use a milder acid?
-
Answer: While benzamides are generally stable to 1M HCl, you can use 10% Citric Acid or 0.5M NaHSO4 (Sodium Bisulfate) as gentler alternatives.[1][2] These will still protonate the aniline (pKa ~5) effectively without risking amide hydrolysis.[2]
Q: I am running a high-throughput parallel synthesis and cannot do extractions. What is the alternative?
Q: The product is colored (brown/yellow) even after extraction.
References
-
Bordwell, F. G. (n.d.).[1][2][6] pKa Data for Aniline and Amides. Bordwell pKa Table (Acidity in DMSO and Water).[2] Retrieved from [Link][2]
-
University of Rochester. (n.d.).[1][2] Workup for Removing Amines. Department of Chemistry Laboratory Protocols. Retrieved from [Link]
-
Marsh, A., et al. (2004).[2] Solid Phase Scavenger Resins in Organic Synthesis. University of Pittsburgh Center for Chemical Methodologies.[2][5] Retrieved from [Link]
-
PubChem. (2025).[1][2] 4-Isopropylaniline Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]
Sources
- 1. 4-Isopropylaniline | C9H13N | CID 7464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
Proper Disposal Procedures: 2-iodo-N-(4-isopropylphenyl)benzamide
Executive Summary
Immediate Action Required: Treat 2-iodo-N-(4-isopropylphenyl)benzamide as Halogenated Hazardous Waste .
-
Do Not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is re-classified as halogenated.
-
Do Not dispose of down the drain or in municipal trash.
-
Do Not autoclave (thermal decomposition releases corrosive Hydrogen Iodide gas).
Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand the "Disposal Drivers"—the specific structural motifs that dictate regulatory handling.
| Feature | Structural Motif | Disposal Implication |
| Halogen Content | Iodine (C–I bond) | CRITICAL: Classifies waste as "Halogenated." Incineration requires scrubbers to capture corrosive Hydrogen Iodide (HI) gas. |
| Nitrogen Content | Amide (–CONH–) | Thermal decomposition releases Nitrogen Oxides ( |
| Physical State | Solid (Crystalline) | Must be disposed of as solid hazardous waste or dissolved in compatible halogenated solvents. |
| Reactivity | Organoiodide | Incompatible with strong oxidizers.[1] Risk of liberating elemental Iodine ( |
Senior Scientist Insight:
Many researchers mistakenly toss this into general "Solid Organic Waste." Because of the Iodine atom, this compound has a high mass percentage of halogens. If sent to a standard incinerator without acid-gas scrubbing, it contributes to equipment corrosion and environmental release of acid gases. Always segregate.
Waste Stream Classification
Use the following decision matrix to determine the correct waste stream.
| Waste State | Stream Name | Container Labeling | EPA/RCRA Context |
| Pure Solid | Hazardous Solid Waste | "Toxic, Irritant, Halogenated Solid" | Unlisted Process Waste (Characterization required) |
| In Solution | Halogenated Solvents | "Flammable, Toxic, Halogenated" | Likely D001 (Ignitable) + Halogenated |
| Contaminated Debris | Solid Debris (Chem) | "Contaminated Debris - Halogenated" | Hazardous Debris |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Best for: Expired shelf stock, reaction by-products, or weighing errors.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).
-
Primary Containment: Place the solid in a screw-top jar or double-bag in 4-mil polyethylene bags.
-
Secondary Containment: Place the sealed primary container into the lab's "Hazardous Solid Waste" drum.
-
Labeling:
-
Chemical Name: 2-iodo-N-(4-isopropylphenyl)benzamide
-
Constituents: 100%
-
Hazard Checkbox: Toxic, Irritant
-
-
Log Entry: Record the mass in your lab's waste accumulation log.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Best for: Reaction mixtures or HPLC waste containing the compound.
-
Solvent Check: Determine the primary solvent.
-
If DCM/Chloroform: Use the Halogenated waste carboy.
-
If Methanol/Acetone/DMSO: You must still use the Halogenated waste carboy because the solute (the benzamide) contains Iodine.
-
-
pH Check: Ensure the solution is Neutral (pH 6-8). Amides can hydrolyze in strong acid/base, potentially altering the waste profile.
-
Transfer: Pour into the carboy using a funnel. Close the latch immediately.
-
Incompatibility Alert: Never add this waste to a carboy containing "Piranha solution" or Chromic acid. The oxidation of the iodide will release purple Iodine vapor (
), creating an immediate inhalation hazard [1].
Emergency Response & Spill Procedures
Scenario: Benchtop Spill of Solid Powder
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup:
-
Scoop up the damp powder/towel mixture.
-
Place in a sealed plastic bag.
-
Wipe the surface with a soap/water solution (organic solvents may spread the residue).
-
-
Disposal: Label the bag as "Hazardous Waste Debris (Halogenated)" and place in the solid waste drum.
Scenario: Fire / Thermal Decomposition
-
Hazard: Combustion produces Hydrogen Iodide (HI), Nitrogen Oxides (
), and Carbon Monoxide. -
Action: Do not breathe fumes. HI is highly corrosive to respiratory mucosa.
-
Extinguishing Media: Dry chemical,
, or water spray.[2]
Decision Logic Visualization
Figure 1: Waste stream decision tree. Note that the presence of the Iodine atom forces liquid waste into the Halogenated stream, regardless of the solvent used.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 6: Working with Chemicals.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: Toxicity, Reactivity, Ignitability, and Corrosivity.[3][4]
-
PubChem. (n.d.). Compound Summary for CID 615861: 2-Iodo-N-isopropylbenzamide (Structural Analog). National Library of Medicine (US). [5]
-
Princeton University EHS. (2023). Chemical Incompatibility Chart.
Sources
Personal protective equipment for handling 2-iodo-N-(4-isopropylphenyl)benzamide
[1]
Document Control:
-
Scope: Laboratory & Pilot Scale Handling
-
Hazard Classification: Assumed Potent Compound (OEB 3) | Irritant | Potential Sensitizer
Executive Safety Summary
2-iodo-N-(4-isopropylphenyl)benzamide is a halogenated aromatic amide, frequently utilized as a key intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., FLT3 inhibitors like Quizartinib).
The Critical Risk: Unlike standard laboratory reagents, late-stage drug intermediates often possess significant biological activity. Due to the lipophilic nature of the isopropyl group facilitating dermal absorption and the iodine moiety’s potential for sensitization, this compound must be handled as a Potent Compound (Occupational Exposure Band 3: 1–10 µg/m³) until specific toxicology data proves otherwise.
Immediate Action Required:
-
Do NOT handle on an open benchtop.
-
Do NOT use standard nitrile gloves alone (permeation risk).
-
DO utilize a Powder Containment Balance Enclosure (PCBE) or Isolator.
Technical Hazard Analysis & Hierarchy of Controls
Molecular Hazard Profiling
To understand the why behind the safety protocols, we analyze the structure-activity relationship (SAR):
-
Lipophilicity (Isopropyl Group): The 4-isopropyl moiety increases the molecule's LogP, enhancing its ability to penetrate the stratum corneum (outer skin layer). This makes dermal exposure a systemic risk, not just a local irritation risk.
-
Biological Activity (Benzamide Scaffold): This scaffold is a "privileged structure" in medicinal chemistry, designed to bind to protein active sites. Inhalation of dust could lead to unintended pharmacological effects (e.g., kinase inhibition in the lungs).
-
Sensitization (Aryl Iodide): Halogenated aromatics can act as haptens, potentially causing allergic contact dermatitis or respiratory sensitization upon repeated exposure.
Engineering Controls (Primary Barrier)
PPE is the last line of defense. The primary safety mechanism is containment.[1]
| Operation | Required Engineering Control | Rationale |
| Weighing/Dispensing | HEPA-Filtered Balance Enclosure or Glovebox | Prevents aerosolization of high-potency dust. |
| Reaction Setup | Fume Hood (Face velocity > 0.5 m/s) | Captures solvent vapors and potential iodine off-gassing. |
| Transfer (Solid) | Split Butterfly Valve or Closed Transfer System | Eliminates open-air exposure during vessel charging. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for OEB 3 handling. Standard lab coats are insufficient.
Respiratory Protection[3][4][5]
-
Requirement: Powered Air Purifying Respirator (PAPR) with HEPA filters OR N95/P3 fitted mask (if handled strictly inside a certified enclosure).
-
The Logic: In the event of containment breach, the dust is invisible. A PAPR provides positive pressure, preventing inward leakage that occurs with standard negative-pressure masks during facial movement.
Dermal Protection (The "Double-Gloving" Protocol)
-
Inner Glove: Nitrile (4 mil) – Taped to the sleeve of the lab coat/coverall.
-
Outer Glove: Long-cuff Nitrile or Neoprene (Min. 5-6 mil) – Worn over the inner glove and sleeve cuff.
-
Body: Tyvek® (or equivalent) disposable coverall with elasticated wrists/hood.
-
Why? The "breakthrough time" for organic amides in thin nitrile can be <15 minutes. Double gloving creates a sacrificial layer; if the outer glove is contaminated, it can be stripped without exposing the skin.
Ocular Protection[3]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Safety glasses are prohibited for powder handling due to the risk of airborne dust bypassing the side shields.
Operational Workflow: The "Clean-to-Dirty" Protocol
This workflow ensures a self-validating safety system where contamination is contained at the source.
Figure 1: Operational workflow for handling high-potency intermediates, emphasizing the containment zone boundaries.
Step-by-Step Procedure
-
Pre-Work Verification:
-
Verify PCBE/Fume hood flow alarm is active.
-
Prepare a "wetting agent" (solvent) inside the hood before opening the chemical container.
-
-
Weighing (The Highest Risk Step):
-
Place the receiving vessel inside the enclosure.
-
Open the 2-iodo-N-(4-isopropylphenyl)benzamide container only inside the enclosure.
-
Use a disposable anti-static spatula.
-
Crucial Step: Do not remove the solid from the enclosure. Add the reaction solvent (e.g., DMF, DMSO, DCM) to the solid inside the enclosure to create a solution. Handling liquids is significantly safer than handling dust.
-
-
Decontamination:
-
Before removing the solution flask, wipe the exterior with a surfactant-based cleaner (or 10% bleach if compatible) to remove invisible dust residues.
-
Place the spatula in a dedicated solid waste bag inside the hood.
-
Emergency & Disposal Protocols
Spill Management (Solid)
-
Evacuate the immediate area to allow dust to settle (if outside hood).
-
Don full PPE (PAPR required).
-
Cover spill with wet paper towels (soaked in water/surfactant) to prevent dust generation.
-
Scoop material into a wide-mouth hazardous waste jar.
-
Clean surface with soapy water, followed by an alcohol wipe.
Waste Disposal
-
Classification: Cytotoxic/Genotoxic Chemical Waste (Blue Bin/Purple Tag depending on region).
-
Incineration: This compound contains iodine. It must be sent for High-Temperature Incineration to prevent the formation of toxic halogenated byproducts.
-
Do NOT dispose of down the drain. The iodine bond is stable and can persist in water systems.
References
-
SafeBridge Consultants. (2015). Potent Compound Safety: A Guide to Handling Potent APIs and Intermediates. Outsourced Pharma. Link
-
PubChem. (n.d.).[2] 2-Iodo-N-isopropylbenzamide (Analog Structure Data). National Library of Medicine.[2] Link
-
ISPE. (2017).[3] Risk-Based Manufacture of Pharmaceutical Products (Risk-MaPP). International Society for Pharmaceutical Engineering.[3] Link
-
Merck Millipore. (2025). Safety Data Sheet: General Halogenated Amide Handling.Link (Note: Generalized reference for standard amide safety protocols).
Disclaimer: This guide is based on the chemical structure and class properties of 2-iodo-N-(4-isopropylphenyl)benzamide. In the absence of specific toxicological data, the "Precautionary Principle" is applied, categorizing the substance as a high-potency intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
